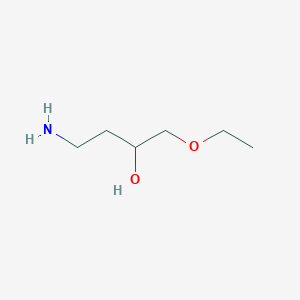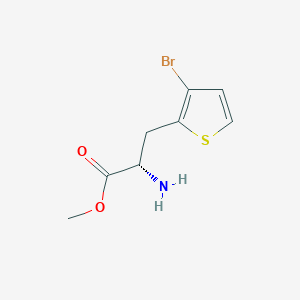![molecular formula C7H8N2OS B13193725 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol](/img/structure/B13193725.png)
5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol: is a heterocyclic compound that belongs to the class of pyrano[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The presence of a thiol group at the 2-position of the pyrimidine ring adds to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol typically involves multi-component reactions and cyclization processes. One common method is the [3+3] cyclization reaction, where a three-component condensation reaction is carried out using malononitrile, aryl aldehydes, and barbituric acid under catalytic conditions . Another approach involves the [4+2] cyclization process, which uses different starting materials and reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale multi-component reactions in the presence of suitable catalysts. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It can modulate various cellular pathways, including those involved in DNA repair, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione: Known for its PARP-1 inhibitory activity and potential anticancer properties.
Thiazolo[3,2-a]pyrimidine derivatives: Exhibits antimicrobial, anti-inflammatory, and anticancer activities.
Pyrazolo[3,4-d]pyrimidine: Used as a scaffold for the development of CDK2 inhibitors.
Uniqueness
5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-thiol is unique due to the presence of the thiol group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H8N2OS |
|---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
1,5,7,8-tetrahydropyrano[4,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C7H8N2OS/c11-7-8-3-5-4-10-2-1-6(5)9-7/h3H,1-2,4H2,(H,8,9,11) |
InChI Key |
WBEDHCPPVDYDEC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1NC(=S)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B13193648.png)
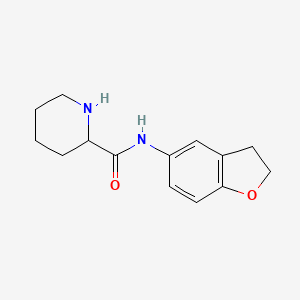
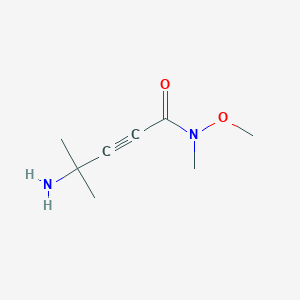
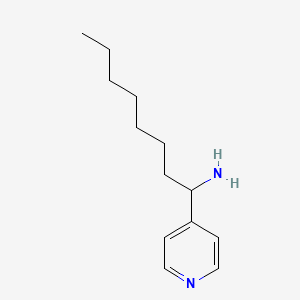
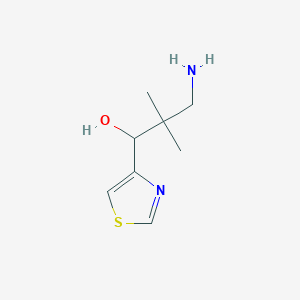
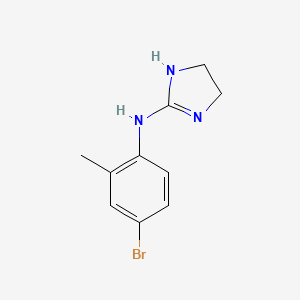
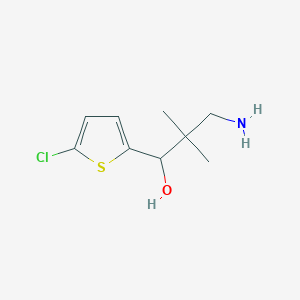
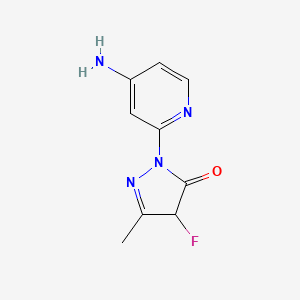
![1-(2-Methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile](/img/structure/B13193717.png)
![4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide](/img/structure/B13193733.png)
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B13193739.png)
